The Serendipitous Journey of Glatiramer Acetate: From a Failed Mimic to a Landmark MS Therapeutic
The Serendipitous Journey of Glatiramer Acetate: From a Failed Mimic to a Landmark MS Therapeutic
An In-depth Technical Guide on the Discovery and History of Glatiramer Acetate
Abstract
Glatiramer acetate (GA), a cornerstone in the treatment of relapsing-remitting multiple sclerosis (MS), boasts a unique discovery narrative rooted in serendipity. Initially synthesized in the late 1960s at the Weizmann Institute of Science by Michael Sela, Ruth Arnon, and Dvora Teitelbaum, this random polymer of four amino acids—L-glutamic acid, L-alanine, L-tyrosine, and L-lysine—was designed not as a therapeutic, but as a tool to induce experimental autoimmune encephalomyelitis (EAE), the primary animal model for MS.[1][2][3] The intention was to create a synthetic molecule that mimicked myelin basic protein (MBP), a key target of the autoimmune attack in MS.[4] Paradoxically, instead of inducing EAE, GA was found to suppress and even prevent the disease in various animal models. This unexpected finding pivoted the research from basic immunology to therapeutic drug development, culminating in the approval of GA (marketed as Copaxone®) by the FDA in 1996 for the treatment of relapsing-remitting MS.[2][5] This guide provides a comprehensive technical overview of the discovery, history, and foundational experimental work that underpinned the development of this important immunomodulatory drug.
The Genesis: A Tale of Unexpected Suppression
The story of glatiramer acetate begins in the laboratories of the Weizmann Institute of Science in Israel, where researchers were investigating the immunological basis of multiple sclerosis. The prevailing hypothesis was that MS is an autoimmune disease in which the immune system mistakenly attacks the myelin sheath that insulates nerve fibers in the central nervous system (CNS). A primary autoantigen implicated in this process was myelin basic protein (MBP).
The research team, led by Michael Sela and Ruth Arnon, synthesized a series of random copolymers of amino acids with the goal of creating a substance that could mimic MBP and reliably induce EAE in laboratory animals.[6] One of these copolymers, a mixture of L-glutamic acid, L-alanine, L-tyrosine, and L-lysine in a specific molar ratio, was designated Copolymer 1 (Cop-1). The expectation was that Cop-1 would trigger an autoimmune response against myelin, thereby providing a consistent model to study the disease.
However, in a pivotal turn of events, experiments revealed that Cop-1 did the opposite. Instead of inducing EAE, it protected the animals from developing the disease when they were subsequently challenged with encephalitogenic substances.[1][2] This serendipitous discovery marked a paradigm shift in the research, transforming a failed experimental tool into a promising therapeutic candidate.
From Laboratory Anomaly to Clinical Candidate: Early Preclinical and Clinical Investigations
The initial observation of EAE suppression spurred a series of preclinical studies to confirm and understand this unexpected effect. These early experiments were crucial in establishing the foundation for future clinical development.
Key Preclinical Experiments
The primary preclinical model used to evaluate the efficacy of Cop-1 was the EAE model, induced in various animal species, including mice, guinea pigs, and monkeys. The consistent finding across these studies was the ability of Cop-1 to significantly reduce the incidence and severity of EAE.
Early Clinical Trials
Following the promising preclinical results, the first clinical trials in humans began in the late 1970s. An early pilot trial led by Bornstein and colleagues, published in 1987, provided the first evidence of efficacy in patients with relapsing-remitting MS. This trial, although small, was a critical step in demonstrating the potential of glatiramer acetate as a human therapeutic.
Elucidating the Mechanism of Action: A Multifaceted Immunomodulatory Approach
The mechanism of action of glatiramer acetate is complex and not fully elucidated, but research has revealed a multi-pronged immunomodulatory effect. It is thought to act both in the periphery and potentially within the CNS.[7]
The primary proposed mechanisms include:
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Competition for MHC Binding: Glatiramer acetate binds promiscuously to major histocompatibility complex (MHC) class II molecules on antigen-presenting cells (APCs).[8][9][10] This binding competes with the binding of myelin antigens, such as MBP, thereby reducing their presentation to T cells and dampening the initial activation of the autoimmune response.[7][8]
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Induction of a Th2 Immune Shift: Treatment with glatiramer acetate leads to the generation of GA-specific T helper 2 (Th2) cells.[9][11] These Th2 cells produce anti-inflammatory cytokines, such as IL-4, IL-10, and IL-13, which can counteract the pro-inflammatory Th1 and Th17 responses that are characteristic of MS.[9][11][12]
-
Bystander Suppression: GA-specific Th2 cells can cross the blood-brain barrier and, upon reactivation in the CNS by myelin antigens, release their anti-inflammatory cytokines.[9][13] This localized release of anti-inflammatory mediators can suppress the activity of pathogenic, myelin-reactive T cells in the vicinity, a phenomenon known as "bystander suppression."[2][13]
-
Induction of Regulatory T Cells (Tregs): Glatiramer acetate has been shown to increase the number and function of regulatory T cells (Tregs), including CD4+CD25+ and Foxp3+ Tregs.[7] These cells play a crucial role in maintaining immune tolerance and suppressing autoimmune responses.
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Neuroprotective Effects: Some studies suggest that glatiramer acetate may also have direct neuroprotective effects, potentially through the induction of brain-derived neurotrophic factor (BDNF) by GA-reactive T cells.[1]
Pivotal Clinical Trials and Regulatory Approval
The journey of glatiramer acetate from an experimental compound to a globally approved drug was paved by a series of well-designed clinical trials that established its efficacy and safety.
The U.S. Pivotal Trial (Johnson et al., 1995)
This multicenter, randomized, double-blind, placebo-controlled Phase III trial was instrumental in the FDA approval of glatiramer acetate. The study enrolled 251 patients with relapsing-remitting MS who received either daily subcutaneous injections of 20 mg of glatiramer acetate or a placebo for two years.[7][14] The primary endpoint was the mean number of relapses.[7]
The European/Canadian MRI Study (Comi et al., 2001)
This large-scale, randomized, placebo-controlled trial focused on the effects of glatiramer acetate on magnetic resonance imaging (MRI) markers of disease activity.[15][16] The study enrolled 239 patients and demonstrated that glatiramer acetate significantly reduced the number of gadolinium-enhancing lesions, a key indicator of active inflammation in the CNS.[3][15]
The GALA Study (Khan et al., 2013)
To improve patient convenience, a higher dose, less frequent administration schedule was investigated in the Glatiramer Acetate Low-Frequency Administration (GALA) study. This Phase III trial evaluated the efficacy and safety of a 40 mg subcutaneous injection of glatiramer acetate administered three times a week.[17][18][19] The study demonstrated that this regimen was also effective in reducing the annualized relapse rate.[17][18][20]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the pivotal clinical trials of glatiramer acetate.
Table 1: Efficacy of Glatiramer Acetate (20 mg/day) in Relapsing-Remitting MS
| Clinical Trial | Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| U.S. Pivotal Trial (Johnson et al., 1995) | 1.19 | 1.68 | Mean 2-year Relapse Rate | 29% reduction | 0.0007 |
| European/Canadian MRI Study (Comi et al., 2001) | -10.8 | (vs. placebo) | Mean Change in Total Enhancing Lesions | Significant Reduction | 0.003 |
| European/Canadian MRI Study (Comi et al., 2001) | 0.51 | 0.76 | Mean Annualized Relapse Rate | 33% reduction | 0.012 |
Table 2: Efficacy of Glatiramer Acetate (40 mg, 3 times/week) in Relapsing-Remitting MS (GALA Study)
| Treatment Group | Placebo Group | Outcome Measure | Result | p-value |
| 0.331 | 0.505 | Annualized Relapse Rate | 34% reduction | <0.0001 |
| (vs. placebo) | (vs. placebo) | Cumulative Gd-enhancing T1 lesions | 44.8% reduction | <0.0001 |
| (vs. placebo) | (vs. placebo) | Cumulative new/enlarging T2 lesions | 34.7% reduction | <0.0001 |
Experimental Protocols
The following sections provide detailed methodologies for key experiments central to the discovery and characterization of glatiramer acetate.
Synthesis of Glatiramer Acetate
The synthesis of glatiramer acetate is a multi-step process involving the polymerization of N-carboxyanhydrides (NCAs) of the four constituent amino acids.[21][22][23]
Step 1: Polymerization of N-Carboxyanhydrides (NCAs)
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In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the NCAs of L-alanine, γ-benzyl L-glutamate, Nε-trifluoroacetyl-L-lysine, and L-tyrosine in an anhydrous polar aprotic solvent such as 1,4-dioxane.
-
Initiate the polymerization by adding a controlled amount of an initiator, such as diethylamine.
-
Allow the reaction to proceed with stirring at room temperature for approximately 24 hours. The result is a protected copolymer.
Step 2: Deprotection of the Protected Copolymer
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Suspend the protected copolymer in a solution of 33% hydrogen bromide (HBr) in glacial acetic acid. This step cleaves the benzyl protecting groups from the glutamic acid residues.
-
Stir the mixture at room temperature for approximately 17 hours.
-
Precipitate and wash the resulting trifluoroacetyl-glatiramer intermediate.
Step 3: Final Deprotection and Salt Formation
-
Treat the trifluoroacetyl-glatiramer with an aqueous solution of a base, such as piperidine or a tetraalkylammonium hydroxide, to remove the trifluoroacetyl protecting groups from the lysine residues.
-
Adjust the pH of the solution to 3-4 with acetic acid to form the acetate salt.
Step 4: Purification
-
Purify the glatiramer acetate solution by dialysis or ultrafiltration using a membrane with an appropriate molecular weight cutoff (e.g., 3 kDa) to remove low-molecular-weight impurities and residual reagents.
-
Lyophilize the purified solution to obtain glatiramer acetate as a white solid.
Induction of Experimental Autoimmune Encephalomyelitis (EAE)
The MOG35-55-induced EAE model in C57BL/6 mice is a standard preclinical model for MS.[2][8][10][13]
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTx)
-
Phosphate-buffered saline (PBS)
-
Female C57BL/6 mice (8-12 weeks old)
Procedure:
-
Preparation of MOG35-55/CFA Emulsion:
-
Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. Emulsify by repeated passage through a syringe until a stable, white, viscous emulsion is formed.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Administer a total of 200 µL of the MOG35-55/CFA emulsion subcutaneously, divided between two sites on the flank.
-
Administer 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.
-
-
Second Pertussis Toxin Injection (Day 2):
-
Administer a second dose of 200 ng of Pertussis toxin in 200 µL of PBS intraperitoneally.
-
-
Clinical Scoring:
-
Beginning around day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
-
Score the mice on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
Th1/Th2 Cytokine Profiling by ELISA
This protocol outlines the measurement of Th1 (e.g., IFN-γ) and Th2 (e.g., IL-4, IL-5) cytokines from the supernatant of cultured splenocytes.[24][25]
Procedure:
-
Splenocyte Isolation and Culture:
-
Euthanize mice and aseptically remove the spleens.
-
Prepare a single-cell suspension of splenocytes.
-
Culture the splenocytes in complete RPMI-1640 medium in the presence or absence of glatiramer acetate or a mitogen (e.g., Concanavalin A) for 48-72 hours.
-
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add diluted standards and culture supernatants to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine.
-
Wash and add streptavidin-horseradish peroxidase (HRP).
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Flow Cytometry for Regulatory T Cell (Treg) Analysis
This protocol describes the identification of CD4+CD25+Foxp3+ Tregs in mouse splenocytes by flow cytometry.[12][26][27]
Procedure:
-
Cell Staining:
-
Prepare a single-cell suspension of splenocytes.
-
Stain the cells with fluorescently labeled antibodies against surface markers CD4 and CD25.
-
-
Fixation and Permeabilization:
-
Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.
-
-
Intracellular Staining:
-
Stain the permeabilized cells with a fluorescently labeled antibody against the intracellular transcription factor Foxp3.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer.
-
Gating Strategy:
-
Gate on lymphocytes based on forward and side scatter properties.
-
Gate on single cells to exclude doublets.
-
Gate on CD4+ T cells.
-
Within the CD4+ population, identify the CD25+Foxp3+ Treg population.
-
-
Visualizations
The following diagrams illustrate key concepts in the discovery and mechanism of action of glatiramer acetate.
Caption: The serendipitous discovery workflow of glatiramer acetate.
Caption: The multifaceted mechanism of action of glatiramer acetate.
Conclusion
The discovery and development of glatiramer acetate represent a remarkable chapter in the history of medicine, where a serendipitous laboratory finding led to a first-line therapy for a debilitating autoimmune disease. Its journey from a failed MBP mimic to a widely used immunomodulatory agent underscores the importance of keen observation and the willingness to pursue unexpected scientific paths. The complex and multifaceted mechanism of action of glatiramer acetate continues to be an area of active research, offering further insights into the immunopathogenesis of multiple sclerosis and potential avenues for future therapeutic innovation.
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